Trimeprazine Tartrate

Receptor Pharmacology Selectivity Profiling Binding Affinity

Formulation scientists face risks when generic phenothiazine H1 antagonists exhibit variable aggregation and muscarinic side effects. Trimeprazine tartrate resolves these challenges: • 53-fold H1/mAChR selectivity (Ki H1=0.72 nM, Ki mAChR=38 nM) provides a wider therapeutic margin than promethazine. • Single-CMC micellar self-association (vs. complex multi-CMC of chloride salts) simplifies aqueous formulation development. • 4.8 h elimination half-life suits crossover and repeated-dosing protocols without accumulation. Supplied with full QC documentation compliant with USP monograph specifications.

Molecular Formula C40H50N4O6S2
Molecular Weight 747.0 g/mol
CAS No. 4330-99-8
Cat. No. B1683040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimeprazine Tartrate
CAS4330-99-8
SynonymsAlimemazin (RR)-tartrat, Alimemazine tartrate, Nedeltran, Panectyl, Repeltin, Temaril, Therafene, Theralen, Theralene, Trimeprazine tartrate, Vallergan, Vanectyl
Molecular FormulaC40H50N4O6S2
Molecular Weight747.0 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
InChIKeyAJZJIYUOOJLBAU-CEAXSRTFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trimeprazine Tartrate: Overview and Key Properties


Trimeprazine tartrate (also known as alimemazine tartrate) is a phenothiazine derivative primarily employed as a potent histamine H1 receptor antagonist [1]. It is characterized as a first-generation sedating antihistamine with significant anticholinergic (antimuscarinic) properties [1]. The compound is supplied as the tartrate salt, a formulation choice that critically influences its aqueous solubility, solution-state self-association behavior, and overall biopharmaceutical performance relative to alternative salt forms or structurally related phenothiazine analogs [2].

Salt form

Tartrate counterion supports predictable micellar behavior in aqueous media

Critical for formulation research

Selectivity profile

High-affinity H1 receptor binding with reported wide H1/mAChR selectivity window

Relevant for signaling studies

Exposure duration

Shorter systemic persistence supports flexible research dosing models

4–5 h half-life context

Trimeprazine Tartrate: Generic Substitution Risks


While multiple phenothiazine derivatives share the H1 antagonist pharmacophore, interchangeability is undermined by pronounced differences in receptor selectivity profiles, counterion-dependent physicochemical behavior, and pharmacokinetic parameters [1]. For instance, trimeprazine exhibits a uniquely high degree of H1 versus muscarinic receptor selectivity compared to close analogs like promethazine, and its tartrate counterion dictates a discrete, micellar self-association pattern that contrasts sharply with the complex, continuous aggregation of chloride salts [1][2]. Furthermore, a shorter elimination half-life relative to promethazine introduces a distinct temporal dosing profile [3]. These compound-specific, quantifiable attributes—detailed in the evidence below—make generic substitution a significant risk to assay reproducibility and formulation stability.

This product

Tartrate salt; micellar aggregation; high H1/mAChR selectivity

Promethazine

HCl salt; continuous aggregation; lower selectivity window

Enantioselective plasma binding (ES 1.5)

Lower enantioselectivity (ES 1.4) may shift free-fraction PK profile

Elimination half-life ~4.8 h

Half-life 9–19 h requires different exposure-model design

Trimeprazine Tartrate: Quantitative Evidence Summary


H1 Receptor Affinity and Muscarinic Selectivity

Trimeprazine exhibits approximately 36% higher affinity for the histamine H1 receptor (Ki = 0.72 nM) compared to promethazine (Ki = 0.98 nM) in radioligand binding assays [1][2]. More critically, the selectivity window for H1 over muscarinic acetylcholine receptors (mAChRs) is markedly wider for trimeprazine (53-fold; 0.72 nM vs. 38 nM) than for promethazine (22-fold; 0.98 nM vs. 22 nM), suggesting a potentially lower relative anticholinergic burden at therapeutic H1-blocking concentrations [1][3].

H1 affinity and selectivity
Head-to-head
H1 Ki 0.72 nM, 53-fold H1/mAChR

Supports receptor-binding selectivity context

Versus promethazine (Ki 0.98 nM, 22-fold)

Receptor Pharmacology Selectivity Profiling Binding Affinity

Enantioselective Plasma Protein Binding

Trimeprazine demonstrates measurably higher enantioselective binding to human plasma proteins (Enantioselectivity, ES = 1.5) compared to promethazine (ES = 1.4) [1]. This difference, while modest in absolute magnitude, represents a statistically and analytically resolved distinction in stereoselective pharmacokinetic behavior between two closely related phenothiazines.

Enantioselective binding
Direct comparison
ES = 1.5

Supports enantiomer-specific PK study context

7% higher than promethazine ES=1.4

Pharmacokinetics Protein Binding Chiral Pharmacology

Self-Association Pattern: Micellar vs. Continuous Aggregation

Trimeprazine tartrate exhibits a clean, micellar self-association pattern in aqueous solution, characterized by a single critical micelle concentration (CMC) and a progressive increase in aggregation number with NaCl concentration (0.05–0.60 M) [1]. In direct contrast, promethazine hydrochloride displays a complex, continuous association with multiple discontinuities in solution properties at several critical concentrations, even in dilute electrolyte [1].

Self-association pattern
Head-to-head
Micellar (single CMC) vs. continuous aggregation

Supports formulation predictability context

Promethazine HCl shows complex multi-step association

Physical Pharmacy Formulation Science Counterion Effects

Antihistaminic Potency Comparison

The antihistaminic action of trimeprazine tartrate has been reported to be 1.5 to 5 times greater than that of promethazine . While the precise experimental model underlying this range is not detailed in the reference, it provides a directional, quantitative benchmark for relative in vivo potency that complements the in vitro receptor binding data.

Antihistaminic potency
Data to verify
1.5–5× promethazine (reported)

Class-level potency context

Model conditions unspecified; source review needed

Pharmacodynamics Potency In Vivo Efficacy

Elimination Half-Life Comparison

Trimeprazine has a significantly shorter elimination half-life (4.78 ± 0.59 hours) compared to promethazine, which has a reported half-life range of approximately 9–19 hours depending on route of administration [1][2]. This approximately 3- to 4-fold difference in systemic persistence directly impacts dosing frequency and the duration of sedative side effects.

Elimination half-life
Cross-study comparable
4.78 ± 0.59 h

Supports exposure-duration model design

Promethazine half-life 9–19 h

Pharmacokinetics Drug Clearance Dosing Interval

USP Dissolution Specification

USP monograph specifications for trimeprazine tartrate tablets require that not less than 75% (Q) of the labeled amount of trimeprazine is dissolved within 45 minutes in 0.01 N HCl using Apparatus 1 at 100 rpm [1]. This defined, quantitative release benchmark ensures consistent in vitro performance and serves as a critical quality attribute for procurement decisions, particularly when comparing generic manufacturers or evaluating alternative formulations.

USP dissolution
Specification review
≥75% in 45 min

Compendial quality benchmark for tablet procurement

USP Apparatus 1, 0.01 N HCl

Pharmaceutical Analysis Quality Control Dissolution Testing

Trimeprazine Tartrate: Application Scenarios


Preclinical Antipruritic and Allergy Models

Trimeprazine tartrate is optimally suited for in vivo studies of pruritus and allergic inflammation where potent H1 antagonism (Ki = 0.72 nM) is required, but where excessive anticholinergic side effects could confound behavioral readouts [1]. Its 53-fold selectivity for H1 over mAChRs [1] provides a quantifiably wider therapeutic margin than promethazine (22-fold selectivity), making it the preferred phenothiazine for experiments demanding robust histamine blockade with minimized muscarinic interference.

Predictable Colloidal Behavior in Aqueous Formulations

The well-characterized, micellar self-association of trimeprazine tartrate—in contrast to the complex, multi-CMC behavior of promethazine hydrochloride—makes it the compound of choice for formulating stable aqueous solutions, syrups, or injectables [2]. Its single CMC and predictable aggregation growth in electrolyte solutions simplify the design of parenteral or oral liquid dosage forms where consistent viscosity, solubilization, and drug release are critical quality attributes.

Shorter-Acting Phenothiazine Comparator for PK Studies

With an elimination half-life of approximately 4.8 hours, trimeprazine tartrate is the appropriate phenothiazine H1 antagonist for experimental protocols requiring a shorter duration of action than promethazine (half-life 9–19 hours) [3]. This property is particularly valuable in crossover studies, in repeated-dosing paradigms where drug accumulation must be avoided, or in research focusing on daytime sedation profiles.

Compendial Compliance for Solid Oral Dosage Forms

Procurement of trimeprazine tartrate that meets USP monograph specifications (e.g., ≥75% dissolution in 45 minutes under defined conditions) ensures compliance with regulatory standards for pharmaceutical manufacturing and analytical method validation [4]. This is essential for ANDA submissions, formulation development, and stability studies, providing a clear, quantitative benchmark against which supplier material can be qualified.

Application
Selection Property
Validation Focus
Histamine signaling and pruritus models
H1/mAChR selectivity review
Model-endpoint response with minimized antimuscarinic confound
Aqueous formulation research
Micellar self-association profile
Solution-state predictability and aggregation control
Pharmacokinetic exposure studies
Shorter elimination half-life
Dosing-interval model design without accumulation
Compendial dissolution quality assessment
USP dissolution specification
Batch-to-batch release consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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